molecular formula C14H28S4 B14288934 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane CAS No. 119930-95-9

6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane

Cat. No.: B14288934
CAS No.: 119930-95-9
M. Wt: 324.6 g/mol
InChI Key: UUEZVXVMCVLDQV-UHFFFAOYSA-N
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Description

6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound This compound is notable for its unique structure, which includes four sulfur atoms and four methyl groups, making it a tetrathiacyclotetradecane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2,3-dimethylbutane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the macrocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane exerts its effects often involves its ability to coordinate with metal ions. The sulfur atoms in the compound can donate lone pairs of electrons to metal centers, forming stable complexes. These interactions can influence various molecular pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetrathiacyclotetradecane: Lacks the methyl groups present in 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane.

    1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.

Uniqueness

This compound is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific sulfur-metal interactions.

Properties

CAS No.

119930-95-9

Molecular Formula

C14H28S4

Molecular Weight

324.6 g/mol

IUPAC Name

6,6,13,13-tetramethyl-1,4,8,11-tetrathiacyclotetradecane

InChI

InChI=1S/C14H28S4/c1-13(2)9-15-5-7-17-11-14(3,4)12-18-8-6-16-10-13/h5-12H2,1-4H3

InChI Key

UUEZVXVMCVLDQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCCSCC(CSCCSC1)(C)C)C

Origin of Product

United States

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